3-Perfluorohexyl-1,2-epoxypropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c10-4(11,1-3-2-23-3)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYUZRBIQCDOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880413 | |
| Record name | 3-(Perfluorohexyl)-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38565-52-5 | |
| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Perfluorohexyl-1,2-epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Perfluorohexyl)-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PERFLUOROHEXYL-1,2-EPOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YV4KT18O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Fluorinated Organic Chemistry
In the field of fluorinated organic chemistry, 3-Perfluorohexyl-1,2-epoxypropane belongs to the class of perfluorinated epoxides. These compounds are typically synthesized through the oxidation of the corresponding fluoroolefin. The introduction of fluorine atoms into organic molecules dramatically alters their chemical and physical properties, a principle that is central to the utility of this epoxide. The strong electron-withdrawing nature of the perfluorohexyl group influences the reactivity of the adjacent epoxide ring, making it susceptible to nucleophilic attack, which is the primary mechanism for its further chemical transformations.
The general synthesis of perfluoroalkyl-containing epoxides can be achieved by reacting a fluoroalcohol/epihalohydrin adduct with an alkali metal or alkaline earth metal hydroxide (B78521) in the presence of a phase-transfer catalyst. google.com Another common method is the oxidation of perfluoroolefins. rsc.org The ring-opening of these epoxides is a key reaction, often initiated by nucleophiles, leading to a variety of functionalized products. rsc.orgresearchgate.net This reactivity is fundamental to its role as a monomer in polymerization reactions. For instance, the ring-opening polymerization of similar fluorinated epoxides, such as 3,3,3-trifluoro-1,2-epoxypropane, has been shown to produce regioregular, head-to-tail polymers. scispace.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 38565-52-5 |
| Molecular Formula | C9H5F13O |
| Molecular Weight | 376.11 g/mol |
| IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane |
| Boiling Point | 80 °C at 41 mm Hg |
| Density | 1.637 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.381 |
| Physical Form | Colorless to almost colorless clear liquid |
Interdisciplinary Research Relevance of Perfluorinated Epoxides
The unique properties imparted by the fluorine content make perfluorinated epoxides like 3-Perfluorohexyl-1,2-epoxypropane valuable in a range of scientific and industrial fields. Their ability to form materials with low surface energy is of particular interest in the development of hydrophobic and oleophobic coatings. Such surfaces are critical in applications ranging from self-cleaning glasses to anti-fouling coatings for marine applications.
In materials science, these epoxides are used as monomers for the creation of advanced polymers. For example, polyfluorinated epoxides and their resultant polyethers are key components in photoresists, particularly for lithographic processes that use low ultraviolet wavelengths. google.com The incorporation of fluorinated side chains can enhance the thermal and chemical resistance of polymers.
The biomedical field has also shown interest in fluorinated compounds. While specific research on this compound in this area is emerging, it is being investigated for its potential in drug delivery systems and as a contrast agent for medical imaging. myuchem.com The high fluorine content can be advantageous for certain imaging techniques.
Advanced Material Applications and Performance Studies Involving 3 Perfluorohexyl 1,2 Epoxypropane
Development of Fluorinated Polymers and Resins
The introduction of fluorine into polymer structures is a well-established strategy for creating materials with exceptional properties. The use of 3-Perfluorohexyl-1,2-epoxypropane as a building block in polymerization processes offers a direct route to achieving these desirable characteristics.
Role of this compound as a Monomer
This compound functions as a key monomer in the synthesis of specialized fluorinated polymers. Its reactive epoxide group allows it to undergo ring-opening polymerization, a process that can be initiated by either cationic or anionic catalysts. This versatility in polymerization mechanisms enables the creation of a variety of polymer architectures.
In these polymerization reactions, the epoxy ring of the PFHP molecule opens, allowing it to link with other monomer units to form a long polymer chain. The perfluorohexyl group remains as a side chain along the polymer backbone. This process can be tailored to produce homopolymers, consisting solely of repeating PFHP units, or copolymers, where PFHP is combined with other monomers to achieve a specific balance of properties. The ability to control the polymerization process allows for the synthesis of polymers with varying molecular weights and distributions, which in turn influences their physical and mechanical properties. This fluorinated epoxy monomer is also utilized in photocuring applications for coatings, printing inks, adhesives, and composite materials. researchgate.net
Impact on Polymer Characteristics and Performance
The presence of the bulky and highly fluorinated side chains leads to several key performance enhancements:
Thermal Stability: Fluoropolymers are renowned for their high thermal stability, a direct consequence of the strength of the C-F bond. Polymers derived from PFHP are expected to exhibit excellent resistance to thermal degradation, making them suitable for applications in high-temperature environments.
Chemical Resistance: The inertness of the perfluoroalkyl group provides exceptional resistance to a wide range of chemicals, including acids, bases, and organic solvents. This makes PFHP-based polymers ideal for use in chemically aggressive environments.
Low Surface Energy: The fluorine-rich surface of these polymers results in very low surface energy. This translates to properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and anti-stick characteristics, which are highly desirable in applications like protective coatings and non-adhesive surfaces.
Dielectric Properties: Fluoropolymers typically possess low dielectric constants and low dissipation factors, making them excellent electrical insulators. The incorporation of PFHP can contribute to the development of materials for advanced electronics and telecommunications.
The segregation of the fluoroalkyl side chains can lead to the formation of nanodomains within the polymer matrix, which can act as dynamic crosslinks. This can result in materials that are not only mechanically tough but also possess self-healing properties. The glass transition temperature (Tg) of these polymers, a key indicator of their mechanical properties at different temperatures, can be tuned by adjusting the content and length of the fluoroalkyl side chains.
Performance Enhancement in Energetic Materials and Composites
In the realm of energetic materials, the quest for higher performance and improved safety has led to innovative approaches in material design. This compound has emerged as a critical component in enhancing the combustion characteristics of metal fuels, particularly aluminum powder.
Fabrication of Core-Shell Structures with Aluminum Powder (e.g., Al@this compound)
A significant challenge in utilizing aluminum powder as a fuel in propellants and explosives is its native oxide layer (Al₂O₃), which hinders ignition and reduces combustion efficiency. To address this, core-shell structures are fabricated where a reactive coating is applied to the surface of the aluminum particles.
A one-pot method has been developed to first remove the passivating alumina (B75360) layer from the aluminum powder using hydrofluoric acid and then coat the bare aluminum surface with this compound. mdpi.com This process results in the formation of Al@PFHP core-shell particles. The PFHP shell serves a dual purpose: it protects the highly reactive aluminum core from premature oxidation and acts as a source of fluorine, which can react with the aluminum during combustion to enhance energy release. This method provides a simple and effective way to improve the performance of aluminum powder in energetic formulations. mdpi.comCurrent time information in Lahore, PK.
In Situ Reactions with Energetic Binders (e.g., Glycidyl (B131873) Azide (B81097) Polymer - GAP) for High-Energy Materials (Al@PFHP@GAP)
To further boost the energetic performance, the Al@PFHP core-shell particles can be integrated into an energetic polymer matrix. Glycidyl Azide Polymer (GAP) is a widely used energetic binder due to its high heat of formation and gas-generating capabilities. Current time information in Lahore, PK.
Influence on Ignition Temperature and Combustion Efficiency
The incorporation of this compound in energetic composites with aluminum has a demonstrably positive effect on their ignition and combustion properties. The fluorine in the PFHP molecule plays a crucial role in disrupting the aluminum oxide layer, thereby lowering the ignition temperature and accelerating the combustion process.
Research has shown that coating aluminum powder with PFHP leads to a significant reduction in its ignition temperature. For instance, Al@0.15PFHP composites have shown a decrease in ignition temperature of approximately 140 °C compared to raw aluminum powder. mdpi.com Furthermore, the combustion duration of these composites was observed to increase by about 1.5 times, indicating a more sustained energy release. mdpi.com
Below is a data table summarizing the performance enhancements observed in aluminum-based energetic materials modified with this compound.
| Material | Ignition Temperature Reduction (°C) | Increase in Burning Duration |
| Al@0.15PFHP vs. Raw Al | ~140 mdpi.com | ~1.5 times mdpi.com |
Table 1: Performance Enhancements of PFHP-Coated Aluminum Powder
Application as Cast Curable Fluoropolymer Binders in Nanothermites (Al/CuO)
The polymerization of this compound is utilized to create advanced fluoropolymer (FP) binders for energetic composite materials. Through a process known as cationic ring-opening polymerization, this monomer is transformed into a cast curable fluoropolymer that can serve as an energetic binder in nanothermite compositions, specifically those based on aluminum and copper oxide (Al/CuO).
In one notable application, a novel fluoropolymer with a fluorine content of 58% by weight was synthesized from this compound. This polymer was then used as a binder to create cylindrically shaped, cast-cured structural nanothermite energetic (SNE) composites. chemours.com The fluoropolymer content in these composites ranged from 30% to 50% by weight, demonstrating its utility in creating moldable reactive materials without significantly compromising the ignitability (B1175610) of the core thermite. chemours.com
Another approach involves the in situ preparation of core-shell high-energy materials. In this method, this compound (PFHP) is first coated onto the surface of aluminum powder. This coated aluminum then reacts in situ with glycidyl azide polymer (GAP) to form a core-shell structure designated as Al@PFHP@GAP. This technique aims to leverage the benefits of a fluoride (B91410) coating—such as reduced ignition temperature and enhanced burning rate—while mitigating the energy reduction that can occur with the addition of non-energetic fluoride compounds. rsc.org
Characterization of Thermally Ignitable Composites (e.g., heat of reaction, pressure generation, combustion temperature)
The performance of nanothermite composites formulated with a this compound-based fluoropolymer binder is determined through various characterization techniques. These analyses reveal critical performance metrics such as thermal stability, heat of reaction, and combustion behavior.
The thermal reaction chemistry of Al/CuO nanothermites, including those with fluoropolymer binders, involves a multi-step process. Analysis shows that the primary thermite reaction consists of three main stages. chemours.com Initially, at approximately 570°C, aluminum (Al) is oxidized by copper(II) oxide (CuO), which produces aluminum oxide (Al₂O₃) and copper(I) oxide (Cu₂O) while releasing a significant amount of heat. This is followed by two endothermic reactions at higher temperatures: starting at 800°C, the newly formed alumina reacts with copper(I) oxide to form copper aluminate (CuAlO₂). Above this temperature, at around 1000°C, the copper aluminate decomposes to produce alumina, copper (Cu), and oxygen (O₂). chemours.com
The inclusion of energetic binders and other components can tune these reaction characteristics. For instance, composites assembled via electrospray with a nitrocellulose binder have demonstrated pressure and pressurization rates three times higher than those of conventionally mixed nanothermites. While specific pressure data for this compound-based binders are proprietary, the principle of using energetic binders to enhance gas generation is a key strategy in improving nanothermite performance. The table below outlines the key reaction steps identified for Al/CuO nanothermites.
| Temperature | Reaction Description | Products | Reaction Type |
|---|---|---|---|
| ~570°C | Oxidation of Al by CuO | Al₂O₃, Cu₂O | Exothermic |
| Starts at 800°C | Reaction of Al₂O₃ with Cu₂O | CuAlO₂ | Endothermic |
| ~1000°C | Decomposition of CuAlO₂ | Al₂O₃, Cu, O₂ | Endothermic |
Functional Coatings and Surface Engineering
The unique chemical structure of this compound, characterized by a reactive epoxy ring and a stable, lengthy perfluorohexyl chain, makes it a valuable monomer for creating high-performance functional coatings.
Formulation of Protective and Chemically Resistant Coatings
Polymers derived from this compound are used to formulate coatings with exceptional chemical and thermal stability. dalau.com The high fluorine content imparted by the perfluorohexyl group creates a surface that is highly resistant to chemical attack, weathering, and thermal degradation. fluoropolymers.euholscot.com These fluorinated epoxy resins can be crosslinked, often with polyisocyanates, to form durable, non-sacrificial protective films. etnatec.com Such coatings are sought after for applications requiring long service life in harsh environments, including industrial equipment and infrastructure. fluoropolymers.euetnatec.com The resulting thermoset polymers exhibit high crosslink density, which contributes to their robustness and protective capabilities against corrosion and chemical erosion at elevated temperatures. wikipedia.org
Surface Modification for Enhanced Water Repellency and Low Friction
A primary benefit of incorporating this compound into coating formulations is the significant reduction in surface energy. The perfluoroalkyl chains have a strong tendency to migrate to the coating-air interface during the curing process. This selective concentration at the surface creates a highly fluorinated layer, which results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net This property is critical for applications such as self-cleaning surfaces and anti-graffiti paints. etnatec.com Furthermore, the low surface energy translates to a low coefficient of friction, making these coatings suitable for applications where low-adhesion or release properties are desired. researchgate.netadtech.co.uk
Mechanisms of Coating Formation and Adhesion
The formation of coatings from this compound involves a two-stage process: polymerization to form the resin and subsequent adhesion to a substrate.
Coating Formation: The fluoropolymer binder is synthesized via cationic ring-opening polymerization (CROP) of the this compound monomer. chemours.comwikipedia.org This chain-growth polymerization process is initiated by a cationic species (e.g., a proton from an acid catalyst) that attacks the oxygen atom of the epoxide ring. This opens the strained three-membered ring, creating a new cationic center at an adjacent carbon. This new reactive site then attacks another monomer, propagating the polymer chain. mdpi.com
Adhesion to Substrates: The adhesion of the resulting fluorinated epoxy coating to a substrate, particularly a metal like aluminum, is governed by a combination of mechanical and chemical interactions.
Mechanical Interlocking: Roughening the substrate surface creates microscopic peaks and valleys. A low-viscosity resin can flow into these irregularities, and upon curing, creates a strong 'lock and key' structure that mechanically anchors the coating to the surface. nadkarnispc.comcnrs.fr
Chemical Bonding: The epoxy resin backbone contains functional groups, such as hydroxyl (-OH) groups formed during ring-opening, that can form strong hydrogen bonds with the oxide layer of a metal substrate. nadkarnispc.com Furthermore, the epoxy groups can react directly with functional groups on a pre-treated surface, forming permanent covalent bonds. This chemical interaction is crucial for durable adhesion and preventing delamination, especially in wet or corrosive environments. nadkarnispc.comresearchgate.net The key to achieving strong adhesion with fluorinated polymers lies in balancing the low-surface-energy characteristics with the need for good wettability and interfacial chemical interactions. rsc.org
Contributions to Energy Storage Systems
Fluoropolymers and epoxy resins, the classes of materials to which polymers of this compound belong, are critical enablers of modern energy storage technologies. Their unique combination of chemical inertness, thermal stability, and dielectric properties makes them indispensable for improving the performance, safety, and lifespan of these systems. chemours.comdalau.com
Furthermore, epoxy resins are investigated for their potential as dielectric polymer films for high-density energy storage in capacitors. mdpi.com Their high insulating properties, good thermal stability, and excellent adhesion are advantageous. By optimizing the curing process, epoxy resin films can achieve high breakdown strength and energy density, making them promising materials for next-generation pulse power capacitors. mdpi.comdigitellinc.com The incorporation of fluorine, as in polymers of this compound, can further enhance the dielectric properties and stability required for these demanding applications.
Evaluation as Fluorocarbon Additives in Lithium-Air Batteries
The critical factor of oxygen mass transfer plays a significant role in the rate capability of Lithium-air batteries (LABs). rsc.org To address this, fluorinated organic compounds are considered for use in lithium-ion batteries due to their exceptional thermal stability and chemical inertness. researchgate.net The electron-withdrawing properties of fluorine atoms lend high oxidative stability to these compounds. chemrxiv.org Specifically, a solution-phase fluorocarbon additive, 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane (B47157), which is structurally similar to this compound, has been evaluated for its ability to improve the performance of LABs. rsc.org The introduction of such fluorinated additives into the electrolyte is a strategy aimed at enhancing the transport of oxygen within the battery system. rsc.orgresearchgate.net Perfluorocarbons (PFCs) are noted for their high capacity for dissolving O2 and have been explored as additives in Li–O2 cells to boost cathode performance. rsc.org The use of fluorinated compounds, whether as additives, co-solvents, or diluents, is a key area of research for high-energy-density lithium-ion batteries. researchgate.net
Optimization of Oxygen Mass Transfer in Electrochemical Cells
The performance of lithium-air batteries is often limited by the mass transport of oxygen to the electrode surface. rsc.orgresearchgate.net Fluorocarbon additives, such as 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane, are introduced into the electrolyte to address this limitation by enhancing O2 transport. rsc.org The high oxygen solubility in perfluorinated compounds is a known property that can be leveraged to increase the diffusion-limited current of oxygen reduction at the gas diffusion electrode. researchgate.net
Impact on Battery Discharge Capacity and Power Density
The enhancement of oxygen transport through the use of fluorocarbon additives has a direct and significant impact on the discharge capacity and power density of lithium-air batteries. rsc.org In a study using 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane as an additive, the discharge capacity of a lithium-air battery was markedly increased. rsc.org The battery achieved a discharge capacity of 16,368 mAh gcarbon−1 at a current density of 500 mA gcarbon−1. rsc.org Even at a significantly higher current density of 5000 mA gcarbon−1, a substantial capacity of 1,792 mAh gcarbon−1 was maintained, delivering a power density comparable to that of state-of-the-art Li-ion batteries. rsc.org
This improvement is attributed to the increased availability of dissolved oxygen, which allows the battery to sustain higher reaction rates. rsc.org Another study on a different fluorinated ether additive reported a tenfold increase in discharge capacity at a high discharge rate of 400 mA gC−1. rsc.org These findings underscore the potential of fluorocarbon additives to overcome the mass transfer limitations in Li-air batteries, thereby boosting their energy and power output. rsc.orgresearchgate.net
Table 1: Performance of Lithium-Air Battery with Fluorocarbon Additive
| Current Density (mA gcarbon−1) | Discharge Capacity (mAh gcarbon−1) |
|---|---|
| 500 | 16,368 |
| 5000 | 1,792 |
Data derived from a study on 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane, a structurally related compound. rsc.org
Interfacial Phenomena and Surfactant Properties in Complex Systems
This compound, also known as 3-(Perfluoro-n-hexyl)propylene oxide, is identified as a ternary fluorinated surfactant. kerton-industry.com This characteristic is central to its application in various material science contexts, including its use in coatings, printing inks, and adhesives. kerton-industry.com Surfactant properties are dictated by the molecule's amphiphilic nature, which in this case arises from the combination of a polar epoxy group and a nonpolar, highly fluorinated perfluorohexyl tail.
The interfacial behavior of this compound has been observed in studies of its adsorption on surfaces. When molecules with a linear fluoroalkyl chain, such as this compound, are chemisorbed onto a silicon surface, a shift in the core peaks of the adsorbate is observed. sigmaaldrich.com Specifically, the binding energies for C 1s and F 1s decrease as the molecular density on the surface increases. sigmaaldrich.com For this compound, the maximum energy shifts were recorded as -0.56 eV for C 1s and -0.35 eV for F 1s. sigmaaldrich.com This decrease in binding energy is attributed to an increasing relaxation shift caused by the higher molecular density, which allows for a greater contribution from van der Waals attractions among the adsorbed molecules. sigmaaldrich.com This phenomenon highlights the compound's ability to form organized layers at interfaces, a key aspect of its surfactant properties, and demonstrates that X-ray photoelectron spectroscopy (XPS) can be a useful tool for examining these intermolecular interactions within the adsorbed layer. sigmaaldrich.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane |
| Lithium |
| Oxygen |
| Tetraglyme (TEGDME) |
| Tris(pentafluorophenyl)borane |
| Tris(pentafluorophenyl)phosphine |
| Carbon |
Environmental Behavior and Fate Research of 3 Perfluorohexyl 1,2 Epoxypropane
Environmental Persistence and Degradation Pathways
The inherent stability of the carbon-fluorine bond, the strongest single bond in organic chemistry, imparts significant resistance to degradation to the perfluoroalkyl portion of 3-Perfluorohexyl-1,2-epoxypropane. nih.gov This characteristic is central to its environmental behavior.
Stability in Aquatic and Terrestrial Matrices
As a member of the PFAS class of substances, this compound is expected to be highly persistent in the environment. nih.gov The perfluoroalkyl moiety of the molecule is exceptionally resistant to breakdown under typical environmental conditions. nih.gov The aggregated GHS information from ECHA C&L notifications classifies the compound as "Harmful to aquatic life with long lasting effects," which points to its stability and potential for long-term presence in aquatic systems. nih.gov
Biotransformation and Abiotic Degradation Studies
Detailed studies on the specific biotransformation and abiotic degradation pathways of this compound are limited. The primary mechanism of concern for many PFAS is their ultimate transformation into highly stable terminal acids. nih.gov The epoxy functional group in this compound presents a potential site for metabolic or abiotic reactions that is not present in perfluoroalkyl acids (PFAAs).
Environmental Distribution and Transport Mechanisms
The movement of this compound through the environment is governed by its physical and chemical properties, which influence how it partitions between air, water, soil, and biota.
Sorption to Soil and Sediment
The tendency of a chemical to adsorb to soil and sediment is a key factor in its environmental mobility. For PFAS, this behavior is complex, involving both hydrophobic interactions with organic matter and electrostatic interactions with mineral surfaces. itrcweb.org Longer-chain PFAAs tend to sorb more strongly than their short-chain counterparts, and perfluoroalkane sulfonates (PFSAs) typically show stronger sorption than perfluorocarboxylic acids (PFCAs) of the same chain length. ny.govitrcweb.org
Specific experimental or calculated data for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound are not available in the reviewed literature. Without a Koc value, a quantitative assessment of its partitioning behavior in soil and sediment cannot be definitively made. However, the presence of the long perfluorohexyl chain suggests a potential for sorption to organic carbon in soil and sediment.
Volatilization and Atmospheric Transport
The potential for a chemical to be transported long distances in the atmosphere depends on its volatility and Henry's Law constant. While some PFAS precursors can be volatile and subject to atmospheric transport, PFAAs generally have low volatility. ny.govitrcweb.org
Specific data on the Henry's Law constant for this compound are not available. However, some physical properties can provide an indication of its potential for volatilization. It has a reported boiling point of 154 °C, which suggests it is not highly volatile under normal environmental conditions. Atmospheric transport, if it occurs, would more likely be associated with particulate matter rather than as a gas. ny.gov
Ecological Exposure Assessment and Bioaccumulation Potential
Bioaccumulation, the process by which a chemical concentrates in an organism to levels higher than in the surrounding environment, is a significant concern for persistent organic pollutants. The bioaccumulation potential of this compound has been estimated using computational models as part of its registration under REACH.
The Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, has been calculated using two different methods. A regression-based estimation yielded a BCF of 167 L/kg wet-weight. A mechanistic model (Arnot-Gobas) provided varying BCF values for different trophic levels, with the highest being 455.8 L/kg wet-weight for an upper-trophic level fish.
| Parameter | Value | Method | Trophic Level | Source |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | 167 L/kg wet-wt | Regression-based Estimation | Not specified | ECHA Registration Dossier |
| Bioconcentration Factor (BCF) | 350.9 L/kg wet-wt | Arnot-Gobas Model | Lower | ECHA Registration Dossier |
| Bioconcentration Factor (BCF) | 380 L/kg wet-wt | Arnot-Gobas Model | Mid | ECHA Registration Dossier |
| Bioconcentration Factor (BCF) | 455.8 L/kg wet-wt | Arnot-Gobas Model | Upper | ECHA Registration Dossier |
| Primary Biotransformation Half-life (Fish) | 2.583 days | QSAR Estimation | Not applicable | ECHA Registration Dossier |
Regulatory Frameworks and Environmental Monitoring Initiatives
Regulatory Status
Internationally, this compound is recognized and listed under key chemical regulatory frameworks. In Europe, it is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, as indicated by its status as a registered substance with the European Chemicals Agency (ECHA). epa.gov This registration signifies that companies that manufacture or import this substance into the European Union have submitted a dossier of information on its properties and uses. However, it is important to note that as of the latest available information, it is not listed as a Substance of Very High Concern (SVHC) under REACH, a designation for substances with serious and often irreversible effects on human health and the environment. nih.gov
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Inventory, which is maintained by the Environmental Protection Agency (EPA). epa.gov This inclusion means that the substance is approved for commercial use in the country.
The compound is broadly categorized as a PFAS, a group of chemicals known for their persistence in the environment. epa.gov This classification is significant as regulatory bodies worldwide are increasingly focusing on the entire class of PFAS for monitoring and potential restrictions due to their "forever chemical" nature. epa.gov
| Regulatory Body | Framework/Inventory | Status |
| European Chemicals Agency (ECHA) | REACH | Registered Substance epa.gov |
| US Environmental Protection Agency (EPA) | TSCA Inventory | Active epa.gov |
| International | Stockholm Convention | Not explicitly listed |
Interactive Data Table: Click on the headers to sort the data.
Environmental Monitoring Initiatives
Specific environmental monitoring programs exclusively targeting this compound are not prominently detailed in accessible scientific reports or governmental publications. Much of the current environmental monitoring for PFAS focuses on more well-known and legacy compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).
However, given that this compound is a commercially used chemical, it has the potential to be released into the environment. Its use in industrial applications, such as a reactant in the synthesis of other chemicals or as a component in coatings, suggests potential pathways for its entry into wastewater and, subsequently, other environmental compartments.
General PFAS monitoring studies in various environmental media, including wastewater and biosolids, are becoming more common. service.gov.uk While these studies may not specifically list this compound, the analytical methods used could potentially detect its presence if it is a component of the PFAS mixture in a given sample. The lack of specific monitoring data for this compound highlights a potential gap in the understanding of its environmental prevalence and behavior.
Due to the persistence of the perfluoroalkyl moiety, which is characteristic of all PFAS, there is a scientific consensus that these substances, once released, can remain in the environment for extended periods. epa.gov This persistence, coupled with the potential for long-range transport, is a primary driver for the increasing regulatory scrutiny of the entire PFAS class.
Toxicological and Health Impact Investigations of 3 Perfluorohexyl 1,2 Epoxypropane
In Vitro and In Vivo Toxicity Assessments
Developmental Toxicity Screening in Vertebrate Models (e.g., Zebrafish)
The developmental toxicity potential of 3-Perfluorohexyl-1,2-epoxypropane has been evaluated using the zebrafish (Danio rerio) model, a common vertebrate system for medium-throughput toxicity screening. nih.govnih.govmdpi.com In a comprehensive study that assessed 182 unique per- and polyfluoroalkyl substances (PFAS), this compound was found to be inactive for developmental toxicity. nih.gov
The screening involved exposing zebrafish embryos to the compound from the day of fertilization and monitoring for a range of developmental endpoints, including mortality and morphological malformations, at 6 days post-fertilization. nih.govnih.gov While 30% of the 185 PFAS chemicals tested in the screen showed developmental toxicity, this compound did not induce statistically significant malformations or mortality under the tested concentrations (up to 100 μM). nih.govnih.gov This contrasts with legacy PFAS like perfluorooctanesulfonic acid (PFOS), which was found to be developmentally toxic in the same assay. nih.govnih.gov
Interactive Table 1: Zebrafish Developmental Toxicity Screening Results for Selected PFAS
| Compound | CASRN | Result | Benchmark Concentration (BMC) |
|---|---|---|---|
| This compound | 38565-52-5 | Inactive | Not Applicable |
| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | Active | 7.48 µM |
| Perfluorooctanesulfonamide (B106127) (PFOSA) | 754-91-6 | Active | More potent than PFOS |
| Perfluorodecanoic acid (PFDA) | 335-76-2 | Active | Most potent teratogen in a separate screen |
Source: Data compiled from multiple zebrafish developmental toxicity studies. nih.govnih.govnih.gov
Mechanisms of Biological Interaction (e.g., biocompatibility assessments)
Research into the specific mechanisms of biological interaction for this compound is still emerging. However, the compound has attracted interest in the biomedical and advanced materials industries. Investigations have been initiated into its potential applications in drug delivery systems and as a contrast agent for medical imaging, particularly for cancer detection. Such applications necessitate a degree of biocompatibility, suggesting that research in this area is a priority for its potential use in materials science and medicine.
Molecular Mechanisms of Action and Target Identification
Receptor Binding Studies (e.g., Vitamin D Receptor) in Related PFAS
While specific receptor binding studies for this compound are not widely documented, research on structurally related PFAS provides insight into potential molecular mechanisms. A significant area of investigation for PFAS is their interaction with nuclear receptors, which are critical in regulating gene expression related to metabolism, development, and immunity. nih.govvitamind-journal.it
The Vitamin D Receptor (VDR) has been identified as a potential target for the toxic effects of some PFAS. nih.govvitamind-journal.itnih.gov In silico and in vitro studies have shown that legacy PFAS like perfluorooctanoic acid (PFOA) can competitively bind to the VDR. nih.govvitamind-journal.it This interaction can interfere with the binding of calcitriol, the active form of vitamin D, potentially disrupting the normal function of VDR-regulated genes involved in calcium homeostasis, immune function, and bone health. nih.govvitamind-journal.itnih.gov One in-silico study that screened over 5,000 PFAS predicted that a significant number could bind to the VDR, with many predicted to be stronger binders than PFOA. nih.govnih.gov This suggests that interference with VDR signaling could be a shared mechanism of action among various PFAS compounds. vitamind-journal.itijclinmedcasereports.com
Cellular Pathway Perturbations
Direct studies on cellular pathway perturbations caused by this compound are limited. However, broader research on the PFAS class demonstrates their ability to alter cellular signaling and gene expression. Transcriptomic studies, which analyze changes in gene expression, have been used to identify cellular pathways affected by PFAS exposure. biorxiv.orgnih.gov
These studies, often using models like human liver spheroids or zebrafish, reveal that different PFAS can perturb distinct yet overlapping sets of cellular pathways. biorxiv.org Common themes include the disruption of pathways related to:
Lipid and cholesterol metabolism: Many PFAS are known to alter the expression of genes involved in cholesterol biosynthesis and lipid transport.
Immune response: Both innate and adaptive immunity pathways can be suppressed by various PFAS.
Hormone signaling: As noted with the Vitamin D Receptor, PFAS can interfere with endocrine pathways.
Cellular stress and proliferation: Exposure to certain PFAS can trigger oxidative stress responses and affect pathways controlling cell growth.
The specific pathways perturbed often depend on the chemical structure of the individual PFAS, including its carbon chain length and functional group.
Comparative Toxicology with Other Per- and Polyfluoroalkyl Substances
The toxicological profile of this compound is best understood when compared with other PFAS compounds. As highlighted by the zebrafish developmental toxicity screening, there is significant variability in toxic potential across the vast class of PFAS chemicals. nih.govmdpi.comnih.gov
In that screen, this compound was categorized as "inactive," placing it in a different hazard category than legacy long-chain compounds like PFOS and PFOA, which are known developmental toxicants in mammals and other species. nih.govnih.gov Other compounds, such as perfluorooctanesulfonamide (PFOSA), were found to be even more potent than PFOS in the same zebrafish assay. nih.govnih.gov This underscores that toxicity cannot be assumed based on classification as a PFAS alone; specific chemical structure is a key determinant. purdue.edu
Studies on other organisms, such as amphibians, also show that PFAS effects are highly dependent on both the specific chemical and the species being tested. nih.gov The comparative data from these large-scale screens are crucial for prioritizing which of the thousands of PFAS compounds warrant more in-depth toxicological investigation and for informing read-across approaches in risk assessment. mdpi.com
Computational and Theoretical Chemistry Insights into 3 Perfluorohexyl 1,2 Epoxypropane
Quantum Chemistry Modeling of Molecular Structure and Reactivity
Quantum chemistry modeling is a powerful tool for understanding the fundamental properties of molecules like 3-Perfluorohexyl-1,2-epoxypropane. jocpr.com By solving the Schrödinger equation for a given molecular system, we can determine its electronic structure, predict its geometry, and understand its reactivity. jocpr.com
Computational methods, such as density functional theory (DFT), are employed to explore this landscape by systematically rotating the bonds and calculating the energy of each resulting conformation. unipd.it This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. The bulky and rigid nature of the perfluorohexyl group likely restricts the conformational freedom of the molecule compared to a non-fluorinated alkyl chain.
The electronic structure of the epoxy ring is a key determinant of the reactivity of this compound. The highly electronegative perfluorohexyl group acts as a strong electron-withdrawing group. This has a profound effect on the electron density distribution within the molecule, particularly on the three-membered epoxy ring.
This electron-withdrawing effect is expected to lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making the epoxy ring more susceptible to nucleophilic attack. beilstein-journals.org This is a characteristic feature of fluorinated epoxides and is a critical factor in their chemical reactivity. beilstein-journals.org The ring opening of the epoxide is therefore a highly regio- and stereoselective process. beilstein-journals.org
Intermolecular Interactions and Aggregation Behavior
The study of intermolecular interactions is crucial for understanding the physical properties and aggregation behavior of this compound in condensed phases. While direct studies on this specific molecule are limited, research on analogous, smaller fluorinated epoxides such as 3,3,3-trifluoro-1,2-epoxypropane (TFO) provides significant insights. rsc.orgnsf.govrsc.org
Computational studies on TFO have shown that it can form stable homodimers in the gas phase. rsc.orgnsf.gov These studies reveal that the relative orientation of the two interacting molecules is highly dependent on their chirality. The formation of both homochiral (S,S or R,R) and heterochiral (R,S) dimers has been investigated. rsc.orgnsf.govrsc.org
For TFO, theoretical calculations have shown that the heterochiral dimer is lower in energy than the homochiral dimer. rsc.org However, due to the non-polar nature of the lowest energy heterochiral conformer, it is not observable via microwave spectroscopy. rsc.orgnsf.govrsc.org In contrast, polar isomers of the homochiral dimer have been experimentally observed and characterized. rsc.orgnsf.gov This interplay between stereochemistry and intermolecular forces is a key aspect of the aggregation behavior of chiral fluorinated epoxides.
The primary forces driving the formation of dimers in fluorinated epoxides are a combination of weak hydrogen bonds and dispersion interactions. rsc.orgnih.gov In the case of the TFO homodimer, the interactions are dominated by C-H···O hydrogen bonds between the epoxide rings of the two molecules. nsf.govrsc.org
Molecular Dynamics Simulations for Environmental and Biological Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. stanford.edu This method can provide valuable insights into the behavior of this compound in complex environments, such as in biological systems or in the environment. dntb.gov.ua
Data Tables
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H5F13O | nih.gov |
| Molecular Weight | 376.11 g/mol | nih.gov |
| IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane | sigmaaldrich.com |
| InChI Key | KGYUZRBIQCDOCN-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C9H5F13O |
Predictive Modeling of Material Performance and Reaction Outcomes
In the realm of advanced fluorinated materials, computational and theoretical chemistry serves as a critical tool for forecasting the behavior of novel compounds, thereby accelerating research and development. For this compound, predictive modeling offers invaluable insights into both its potential performance as a material precursor and its outcomes in chemical reactions. These predictive capabilities stem from the application of sophisticated simulation techniques, including molecular dynamics (MD) and machine learning (ML), which can model systems from the molecular to the macroscopic level. mdpi.comnih.gov
The prediction of material performance for polymers derived from this compound relies heavily on MD simulations. This methodology allows researchers to model the evolution of thermomechanical properties as the epoxy cures. nih.gov For instance, simulations can predict key performance indicators such as glass transition temperature (Tg), mechanical modulus, and cohesive energy density at various stages of crosslinking. mdpi.comnih.gov By constructing virtual formulations of epoxy systems, scientists can explore how changes in composition and curing processes affect the final properties, a task that would be prohibitively expensive and time-consuming through purely experimental trial-and-error. mdpi.comnih.gov Although specific studies on this compound are not prevalent, the established protocols for modeling other high-performance epoxy systems provide a robust framework for its future investigation. nih.gov The introduction of the perfluorohexyl group is expected to significantly influence properties like surface energy and hydrophilicity, and predictive models can quantify these effects before synthesis. researchgate.net
On the other hand, predicting reaction outcomes for a specialized molecule like this compound is a fundamental challenge in organic synthesis that can be addressed computationally. researchgate.net Modern approaches often combine traditional reaction templates with the pattern-recognition strengths of neural networks and machine learning. researchgate.netnih.gov These models are trained on vast datasets of known experimental reactions, enabling them to predict the major product from a given set of reactants. researchgate.netnih.govnih.gov For this compound, this means predicting how its epoxide ring will open and react under various conditions. Computational models can evaluate numerous potential reaction pathways and pinpoint the most likely products, effectively guiding laboratory synthesis. nih.gov Quantum chemistry methods can further elucidate reaction mechanisms, for example, by calculating the activation barriers for different pathways in the presence of a catalyst or another reactant like CO2. beilstein-journals.org
While direct predictive data for this compound is not available in published literature, the performance of predictive models for analogous systems is well-documented. Machine learning models for other epoxy systems have shown high accuracy, with correlation coefficients (R²) for properties like cohesive energy density and mechanical modulus often exceeding 0.98. mdpi.com Similarly, reaction outcome models can correctly identify the major product in over 70% of cases for a top-rank prediction. nih.gov The table below illustrates the type of data that such predictive models can generate.
Table 1. Illustrative Predictive Data for Epoxy Resin Properties Using Machine Learning Models
This table is a representative example based on models for other epoxy systems and does not represent actual data for this compound. It demonstrates the predictive capabilities of combined Molecular Dynamics (MD) and Machine Learning (ML) approaches. mdpi.comnih.gov
| Predicted Property | Model Type | Illustrative Root Mean Square Error (RMSE) | Illustrative Correlation Coefficient (R²) | Reference |
| Cohesive Energy Density | ANN | 1.124 | 0.986 | mdpi.com |
| Mechanical Modulus | ANN | 0.347 | 0.981 | mdpi.com |
| Glass Transition Temp. (Tg) | ANN | 2.581 | 0.835 | mdpi.com |
| Reaction Outcome (Top-1 Accuracy) | Neural Network | N/A | 71.8% | nih.gov |
These computational tools are essential for the rational design of new materials and synthetic pathways involving this compound, allowing for the in silico screening of properties and reaction viability, thus streamlining experimental efforts.
Analytical Techniques for Characterization and Detection of 3 Perfluorohexyl 1,2 Epoxypropane
Spectroscopic Characterization Methods
Infrared Spectroscopy (FTIR) for Structural Confirmation and Coating Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the presence of key functional groups within the 3-Perfluorohexyl-1,2-epoxypropane molecule. The FTIR spectrum of a similar compound, perfluorohexyl ethyl acrylate, reveals strong absorption bands characteristic of the perfluoroalkyl chain, typically observed in the region of 1100-1300 cm⁻¹. For this compound, the presence of the epoxy group would be confirmed by characteristic absorption bands. The asymmetric stretching of the C-O-C of the epoxy ring is expected to appear around 950-815 cm⁻¹, while the symmetric stretching is typically observed near 1250 cm⁻¹.
In the context of coatings, FTIR can be employed to analyze the curing process and the final chemical structure of coatings formulated with this epoxy compound. By monitoring the disappearance of the epoxy absorption bands and the appearance of new bands corresponding to the cross-linked polymer network, the extent of the curing reaction can be determined. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for surface analysis of coatings, providing information on the orientation of the fluorinated chains at the surface, which is crucial for properties like hydrophobicity and oleophobicity.
| Functional Group | Expected FTIR Absorption Range (cm⁻¹) for this compound |
| C-F (Perfluorohexyl chain) | 1100 - 1300 |
| C-O-C (Epoxy ring, asymmetric stretch) | 950 - 815 |
| C-O-C (Epoxy ring, symmetric stretch) | ~1250 |
| C-H (Alkyl chain) | 2850 - 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the this compound molecule.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the protons in the epoxypropane moiety. The protons of the oxirane ring are expected to appear as complex multiplets in the range of 2.5-3.5 ppm. The methylene (B1212753) protons adjacent to the perfluorohexyl chain would be shifted downfield due to the electron-withdrawing effect of the fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum is particularly informative for confirming the carbon skeleton. The carbons of the perfluorohexyl chain would resonate at the higher field (more shielded) region, while the carbons of the epoxypropane group would be found at the lower field (deshielded). The presence of ¹³C NMR data for 3-(2-(Perfluorohexyl)ethoxy)-1,2-epoxypropane in databases like PubChem indicates its utility in structural verification. cnrs.fr
¹⁹F NMR: Fluorine-19 NMR is a crucial technique for characterizing fluorinated compounds. The spectrum would provide detailed information on the different fluorine environments within the perfluorohexyl chain, allowing for confirmation of the chain length and structure.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex matrices and for its sensitive detection, particularly in environmental samples.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Species
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Environmental Analysis (e.g., isotope dilution)
For the analysis of this compound in environmental matrices such as water, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the method of choice due to its high sensitivity and selectivity. researchgate.net This technique is widely used for the analysis of various per- and polyfluoroalkyl substances (PFAS). researchgate.net
The methodology typically involves:
Sample Preparation: Solid-phase extraction (SPE) is often used to pre-concentrate the analyte from the sample matrix and remove potential interferences.
Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate the target analyte from other compounds.
Detection: The analyte is detected using a tandem mass spectrometer, which provides two stages of mass analysis for enhanced selectivity. In the first stage, the precursor ion (the ionized molecule of this compound) is selected. In the second stage, this precursor ion is fragmented, and specific product ions are monitored. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits.
Isotope Dilution: To achieve accurate quantification, especially at low concentrations in complex environmental samples, the isotope dilution method is often employed. dtic.mil This involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the sample before extraction. The ratio of the native analyte to the labeled standard is then measured by LC/MS/MS, which corrects for any losses during sample preparation and analysis, leading to highly accurate results.
| LC/MS/MS Parameter | Typical Conditions for PFAS Analysis |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of methanol (B129727) or acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for many PFAS |
| MS/MS Transition | Precursor ion (M-H)⁻ → Product ions |
Thermal Analysis Techniques
Thermal analysis techniques are employed to evaluate the thermal stability and decomposition behavior of materials. For a fluorinated epoxy compound like this compound, these analyses are crucial for determining its suitability in applications where it might be exposed to elevated temperatures.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. Studies on fluorinated epoxy resins have shown that the incorporation of fluorine can enhance thermal stability. The TGA curve for a cured resin based on this compound would indicate the onset temperature of decomposition and the temperature of maximum decomposition rate. This data is critical for establishing the upper service temperature of materials derived from this compound.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For an uncured epoxy resin, DSC can determine the glass transition temperature (Tg) and the exotherm associated with the curing reaction. For a cured material, DSC is used to determine its Tg, which is a key indicator of the degree of cure and the material's mechanical properties at different temperatures. Research on fluorinated epoxy resins suggests that the rigid perfluoroalkyl chains can influence the Tg of the cured polymer.
| Thermal Property | Significance for this compound-based materials |
| Decomposition Temperature (from TGA) | Indicates the upper limit of thermal stability. |
| Glass Transition Temperature (Tg) (from DSC) | Defines the temperature at which the material transitions from a rigid to a more flexible state; crucial for determining its operating temperature range. |
| Curing Exotherm (from DSC) | Provides information on the kinetics of the curing reaction. |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Reaction Mechanism Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques employed to investigate the reaction mechanisms and thermal stability of polymers and resins, including fluorinated epoxy systems. While specific studies on this compound are not extensively documented in public literature, the principles of TGA and DSC application to similar fluorinated and non-fluorinated epoxy resins provide a clear framework for its characterization. researchgate.netcnrs.frcapes.gov.brresearchgate.netthermalsupport.comshimadzu.comdtic.milinnovatechlabs.com
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound-based materials, TGA can determine thermal stability, decomposition temperatures, and the effect of the perfluorohexyl group on degradation pathways. dtic.mil The analysis of various epoxy composite formulations shows that TGA is instrumental in determining the thermal decomposition process in an air-rich environment. dtic.mil The initial decomposition temperatures (Td5%) and the temperatures of maximum degradation rates are key parameters obtained from TGA curves that help in understanding the material's service temperature limits. researchgate.netnih.gov For instance, in studies of other fluorinated epoxy resins, TGA has shown that the incorporation of fluorine can influence thermal stability. researchgate.net
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This technique is invaluable for studying the curing (cross-linking) reactions of epoxy resins. researchgate.netshimadzu.cominnovatechlabs.comyoutube.com For this compound, DSC analysis would reveal key parameters of its curing process, such as the glass transition temperature (Tg) of the uncured and cured resin, the onset and peak temperature of the curing exotherm, and the total heat of cure (ΔHcure). researchgate.netyoutube.com The Tg is a critical property that indicates the transition from a rigid, glassy state to a more flexible, rubbery state and is directly related to the degree of cure and the cross-link density of the final material. innovatechlabs.com By monitoring the changes in Tg and the residual heat of reaction, the extent of cure can be quantified, which is essential for optimizing curing cycles and ensuring the desired mechanical and thermal properties of the resulting polymer. cnrs.frresearchgate.netinnovatechlabs.com Non-isothermal DSC, in particular, can be used to assess the impact of fluorination on the curing kinetics. cnrs.fr
The following table summarizes expected thermal properties for a cured resin system based on this compound, derived from general knowledge of fluorinated epoxy resins.
| Property | Expected Value/Range | Analytical Technique | Significance |
| Glass Transition Temp. (Tg) | 100 - 150 °C | DSC | Indicates the transition from a glassy to a rubbery state; related to the degree of cure and service temp. |
| Onset of Curing | 150 - 170 °C | DSC | Temperature at which the cross-linking reaction begins. |
| Peak Curing Temperature | 180 - 220 °C | DSC | Temperature of the maximum rate of curing reaction. |
| Heat of Cure (ΔHcure) | 300 - 500 J/g | DSC | Total heat released during the curing reaction; used to determine the degree of cure. |
| Initial Decomposition (Td5%) | 300 - 350 °C | TGA | Temperature at which 5% weight loss occurs, indicating the onset of thermal degradation. |
| Temperature of Max. Degradation | 360 - 420 °C | TGA | Temperature at which the rate of weight loss is highest. |
Temperature Jump Time-of-Flight Mass Spectrometry (T-jump TOFMS) for Gas Phase Product Analysis
While direct application of Temperature Jump Time-of-Flight Mass Spectrometry (T-jump TOFMS) to this compound is not found in the reviewed literature, the technique is highly suitable for analyzing the gas-phase products generated during its rapid thermal decomposition. T-jump TOFMS is a powerful tool for studying the kinetics and mechanisms of fast gas-phase reactions, including pyrolysis.
The methodology involves rapidly heating a sample with a temperature jump, leading to its decomposition. The resulting gas-phase products are then immediately analyzed by a time-of-flight mass spectrometer. This provides real-time data on the species formed during the initial stages of thermal degradation.
For a compound like this compound, T-jump TOFMS could identify the primary decomposition products. The fragmentation patterns would likely be influenced by the presence of the strong carbon-fluorine bonds in the perfluorohexyl chain and the reactive epoxy ring. It would be expected that the initial bond scission could occur at the C-C or C-O bonds of the epoxy ring or the C-C bond adjacent to the fluorinated chain. The resulting mass spectra would help in constructing a detailed decomposition pathway. This is analogous to studies where TGA is coupled with mass spectrometry to identify evolved gases during the thermal degradation of epoxy paints, revealing distinct degradation patterns and released organic compounds under different atmospheres. nih.gov Similarly, pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) has been successfully used to identify the structure of fluorinated polymers in various products by analyzing their thermal decomposition products. rsc.org
Microscopic and Imaging Techniques for Material Characterization (e.g., SEM-EDS)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is a fundamental technique for the morphological and elemental characterization of materials incorporating this compound. nih.govhoustonem.com SEM provides high-resolution images of a material's surface, revealing details about its texture, porosity, and the distribution of different phases. houstonem.com When this compound is used to create a fluorinated polymer matrix or a surface coating, SEM can be used to assess the quality and uniformity of the resulting material.
EDS analysis, which is often performed concurrently with SEM, provides elemental composition data of the sample's surface. houstonem.com By scanning the electron beam across the sample, EDS can generate elemental maps, showing the spatial distribution of specific elements. houstonem.com For materials containing this compound, EDS is particularly valuable for mapping the distribution of fluorine. This allows for the verification of the homogeneity of the fluorinated polymer or coating and can be used to investigate the interface between the fluorinated material and a substrate. acs.orgresearchgate.net
However, the analysis of fluorinated polymers using SEM-EDS can present challenges. One significant issue is fluorine mobility under electron beam irradiation, which can affect the accuracy of interface width measurements. acs.orgresearchgate.net Optimized acquisition parameters and the use of thin specimens can help to mitigate these effects and allow for accurate characterization. acs.orgresearchgate.net
The following table presents hypothetical EDS data for a cross-section of a material coated with a polymer derived from this compound, demonstrating the expected elemental composition.
| Element | Weight % (Coating) | Weight % (Substrate) | Atomic % (Coating) | Atomic % (Substrate) |
| C | 55.0 | 5.0 | 60.0 | 10.0 |
| O | 10.0 | 45.0 | 8.2 | 65.0 |
| F | 35.0 | 0.0 | 24.2 | 0.0 |
| Si | 0.0 | 50.0 | 0.0 | 25.0 |
Future Research Directions and Translational Perspectives for 3 Perfluorohexyl 1,2 Epoxypropane
Sustainable Synthesis and Green Chemistry Principles
The future of 3-Perfluorohexyl-1,2-epoxypropane is intrinsically linked to the development of sustainable and environmentally benign synthesis methods. Traditional fluorination processes often rely on harsh reagents and energy-intensive conditions, prompting a shift towards greener alternatives.
Future research will likely focus on catalytic methods for the synthesis of this compound and related fluorinated epoxides. The use of catalysts can lead to higher selectivity, reduced waste, and milder reaction conditions. acs.org One promising avenue is the enantioselective ring-opening of epoxides using fluoride (B91410) anions, promoted by cooperative dual-catalyst systems, which could be adapted for the synthesis of chiral fluorinated building blocks. acs.org Another approach involves the direct fluorination using fluorine gas, which, when optimized, can be a highly efficient one-step process. rsc.org
The principles of green chemistry provide a framework for evaluating the sustainability of these synthetic routes. mdpi.combohrium.comwhiterose.ac.uk Key metrics such as atom economy, process mass intensity (PMI), and E-factor will be crucial in comparing different synthetic strategies. rsc.orgmdpi.combohrium.comwhiterose.ac.ukresearchgate.net The ideal process would utilize renewable starting materials, employ non-toxic catalysts, minimize solvent use, and generate minimal waste. For instance, the synthesis of fluorinated ethers through the addition of alcohols to epoxides represents a potential pathway that can be optimized for sustainability. fluorine1.ru Research into using fluorinated alcohols as promoters for epoxide ring-opening reactions could also lead to more environmentally friendly processes. researchgate.netarkat-usa.org
| Metric | Description | Ideal Value | Relevance to this compound Synthesis |
|---|---|---|---|
| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactants to the desired product. rsc.orgresearchgate.net | 100% | Prioritizing addition reactions and catalytic cycles to maximize the incorporation of reactant atoms into the final product. |
| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, reagents) to produce a unit mass of product. whiterose.ac.uk | Low value | Encourages the reduction of solvent use and auxiliary materials, leading to less waste and lower environmental impact. |
| E-Factor | The mass ratio of waste to desired product. | 0 | A direct measure of the waste generated, pushing for the development of cleaner and more efficient synthetic routes. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. researchgate.net | 100% | Provides a clear picture of the efficiency of the reaction itself, guiding the optimization of reaction conditions. |
Advanced Material Design and Multifunctional Composites
The unique properties of the perfluorohexyl group, such as hydrophobicity, oleophobicity, and thermal stability, make this compound a valuable building block for advanced materials. nih.gov As a fluorinated epoxy monomer, it can be incorporated into polymers to create materials with tailored surface properties and enhanced performance characteristics. kerton-industry.comdakenchem.com
Future research will explore the use of this compound in the development of multifunctional composites. These are materials designed to perform multiple functions, such as combining structural integrity with sensing capabilities or self-healing properties. nih.gov For example, its incorporation into coatings could lead to surfaces that are not only water and oil repellent but also have anti-corrosion properties. nih.gov
One specific application that has been explored is the use of this compound in high-energy materials. A study demonstrated the in-situ preparation of a core-shell high-energy material where the compound was coated on the surface of aluminum powder and reacted with glycidyl (B131873) azide (B81097) polymer. This highlights its potential in specialized applications requiring high energy density and stability.
The development of fluorinated polymers and copolymers will be a key area of focus. By polymerizing this compound or copolymerizing it with other monomers, new materials with a range of desirable properties can be created. nih.govnih.gov These could find applications in diverse fields such as electronics, aerospace, and biomedical devices. nih.govnih.gov
| Application Area | Function of this compound | Potential Benefits |
|---|---|---|
| Multifunctional Coatings | As a monomer or additive to impart hydrophobicity, oleophobicity, and chemical resistance. kerton-industry.comnih.gov | Enhanced durability, self-cleaning properties, and protection against corrosion and fouling. |
| High-Energy Materials | As a coating for energetic components to improve performance and stability. | Increased energy density and controlled reactivity. |
| Fluoropolymers | As a monomer to create new polymers with unique properties. nih.govnih.gov | High thermal stability, chemical inertness, and low surface energy for specialized applications. |
| Biomedical Devices | To create biocompatible and biostable surfaces. | Reduced protein adsorption and improved performance of implants and medical devices. |
Comprehensive Environmental Remediation Strategies
The persistence of organofluorine compounds in the environment is a significant concern. fluorine1.ru The strong carbon-fluorine bond makes these compounds resistant to natural degradation processes. nih.gov Therefore, developing effective remediation strategies for this compound and other fluorinated compounds is crucial.
Future research in this area will likely focus on advanced oxidation processes (AOPs) and bioremediation. Photocatalytic degradation, using semiconductors like titanium dioxide (TiO2), has shown promise for the breakdown of perfluorinated compounds. researchgate.netmdpi.commdpi.comresearchgate.netjimdo.com This method involves the generation of highly reactive species that can cleave the C-F bond. researchgate.net Research will aim to enhance the efficiency of these catalysts and adapt them for the specific degradation of fluorinated epoxides.
Bioremediation, which utilizes microorganisms to break down pollutants, is another area of active investigation. nih.govdtic.milnih.govmdpi.comresearchgate.net While many organofluorine compounds are recalcitrant, some microorganisms have been found to be capable of defluorination. nih.govnih.gov Future work will involve identifying and engineering microbes with enhanced capabilities to degrade this compound and its potential byproducts. Understanding the degradation pathways of fluorinated ethers and epoxides will be key to developing effective bioremediation strategies. acs.orgnih.gov
| Remediation Strategy | Mechanism | Research Focus |
|---|---|---|
| Photocatalytic Degradation | Generation of reactive oxygen species to break C-F bonds. researchgate.netmdpi.com | Development of more efficient and selective photocatalysts, and understanding degradation pathways. mdpi.comresearchgate.net |
| Bioremediation | Use of microorganisms to metabolize and detoxify the compound. nih.govdtic.mil | Isolation and engineering of microbes with defluorination capabilities, and optimization of environmental conditions for degradation. nih.govresearchgate.net |
| Advanced Oxidation Processes (AOPs) | In-situ chemical oxidation using strong oxidizing agents. | Improving the efficiency and cost-effectiveness of AOPs for the treatment of contaminated sites. |
Detailed Mechanistic Toxicology and Human Health Risk Refinement
Given that this compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), a thorough understanding of its toxicological profile is essential. nih.gov While extensive research exists on long-chain PFAS, data on shorter-chain compounds like this one are less comprehensive. acs.orgewg.orgewg.org
Future toxicological studies will need to move beyond standard toxicity tests to elucidate the specific mechanisms of action of this compound. This includes investigating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to interact with biological macromolecules and cellular pathways. Genotoxicity and carcinogenicity studies will also be critical to fully assess its long-term health risks. nih.gov
A key area of focus will be to refine the human health risk assessment for this compound. This will involve developing more sophisticated models that can predict its potential for bioaccumulation and toxicity based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity, will be valuable tools in this effort.
| Research Area | Objective | Methodologies |
|---|---|---|
| Mechanistic Toxicology | To understand how the compound interacts with biological systems at the molecular level. | In vitro cell-based assays, transcriptomics, proteomics, metabolomics. |
| Toxicokinetics | To determine the absorption, distribution, metabolism, and excretion (ADME) profile. | In vivo animal studies, in vitro metabolism studies using liver microsomes. |
| Long-term Toxicity | To assess the potential for chronic health effects, including carcinogenicity. nih.gov | Chronic animal bioassays, genotoxicity assays. |
| Risk Assessment Refinement | To develop more accurate predictions of human health risks. | Development of QSAR models, physiologically based pharmacokinetic (PBPK) modeling. |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental studies will be paramount in accelerating research and development related to this compound. Computational chemistry can provide valuable insights into the compound's properties and reactivity, guiding experimental work and reducing the need for extensive trial-and-error.
Molecular dynamics simulations can be used to model the behavior of this compound at interfaces, which is crucial for designing effective coatings and composite materials. nih.govacs.org These simulations can predict how the fluorinated chains will orient themselves at a surface and how they will interact with other molecules. petr-kral.comresearchgate.netacs.org For instance, simulations can help in understanding the interactions between fluorinated polymers and PFAS pollutants, aiding in the design of better sorbents for remediation. petr-kral.comresearchgate.netacs.org
In the realm of toxicology, in silico methods can be used to predict the potential toxicity of this compound and its metabolites, prioritizing compounds for further experimental testing. The integration of computational predictions with experimental data from in vitro and in vivo studies will lead to a more comprehensive and robust understanding of the compound's safety profile. nih.gov
| Area of Application | Computational Method | Experimental Validation | Synergistic Outcome |
|---|---|---|---|
| Material Design | Molecular Dynamics (MD) Simulations nih.govacs.org | Synthesis and characterization of materials, surface property measurements. | Rational design of materials with optimized properties and reduced development time. |
| Toxicology | QSAR Modeling, In Silico ADME Prediction | In vitro and in vivo toxicity testing. | More efficient and targeted toxicological evaluation, leading to a better understanding of safety profiles. |
| Environmental Remediation | Modeling of degradation pathways and catalyst-pollutant interactions. acs.org | Laboratory-scale degradation experiments, analysis of breakdown products. | Development of more effective and targeted remediation strategies. |
Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 38565-52-5 nih.gov | C9H5F13O |
| 3-(Perfluoro-n-hexyl)propylene oxide | 38565-52-5 kerton-industry.com | C9H5F13O |
| Benzoyl fluoride | 455-32-3 | C7H5FO |
| Glycidyl azide polymer | Not available | (C3H5N3O)n |
| Titanium dioxide | 13463-67-7 | TiO2 |
| Perfluorooctanoic acid (PFOA) | 335-67-1 | C8HF15O2 |
| Perfluorobutane sulfonic acid | 375-73-5 | C4HF9O3S |
| Perfluorohexane sulfonate potassium salt | 3871-99-6 | C6F13KO3S |
| Perfluorooctane sulfonic acid | 1763-23-1 | C8HF17O3S |
| Perfluorohexanoic acid | 307-24-4 | C6HF11O2 |
| Perfluorononanoic acid | 375-95-1 | C9HF17O2 |
| Perfluorodecanoic acid | 335-76-2 | C10HF19O2 |
| 6:2 Fluorotelomer alcohol (6:2 FTOH) | 647-42-7 | C8H5F13O |
| 3-(2-(Perfluorohexyl)ethoxy)-1,2-epoxypropane | 122193-68-4 nih.gov | C11H9F13O2 nih.gov |
Q & A
Q. What are the established synthetic routes for 3-Perfluorohexyl-1,2-epoxypropane, and how do reaction conditions influence yield and purity?
The primary synthesis involves the addition of perfluorohexyl iodide to allyl alcohol, followed by dehydroiodination to form the epoxide . Key parameters include temperature control (typically 40–80°C) and solvent selection (e.g., fluorinated ethers) to minimize side reactions. Purity (>98%) is achieved via fractional distillation under reduced pressure (41 mmHg, boiling point ~80°C) . Methodological challenges include managing the reactivity of perfluoroalkyl intermediates and avoiding ring-opening side reactions.
Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR : NMR is critical for confirming perfluorohexyl chain integrity (δ -81 to -126 ppm for CF/CF groups). NMR identifies the epoxy ring protons (δ 3.1–3.4 ppm) .
- GC-MS : Used to verify molecular weight (376.12 g/mol) and detect impurities like residual allyl alcohol derivatives .
- FTIR : Epoxide ring absorption at ~850 cm and C-F stretches at 1100–1300 cm .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
The compound is classified with hazard warnings H315 (skin irritation), H319 (eye irritation), and H227 (flammable liquid). Precautions include:
- Use of PPE (nitrile gloves, goggles) and ventilation to avoid inhalation .
- Storage in inert atmospheres below 25°C to prevent polymerization .
- Emergency protocols for spills: neutralization with alkaline solutions (e.g., 10% NaOH) to hydrolyze the epoxide .
Advanced Research Questions
Q. How does this compound behave in environmental matrices, and what methodologies detect its degradation products?
Environmental studies use LC-MS/MS to identify degradation products like perfluoroether carboxylic acids (e.g., CFCHCOOH) . Sampling protocols involve solid-phase extraction (SPE) from water matrices, with detection limits as low as 0.1 ng/L . Degradation pathways include microbial epoxide ring-opening and abiotic hydrolysis, influenced by pH and temperature .
Q. What role does this compound play in advanced material science applications, such as high-energy-density batteries?
In lithium metal batteries (LMBs), it serves as a flame-retardant amphiphilic solvent in micelle electrolytes. The fluorinated tail (-CF) enhances thermal stability, while the epoxy group improves Li transport. Electrochemical testing shows stable cycling at 4.5 V vs. Li/Li with 99.2% Coulombic efficiency over 200 cycles . Compatibility studies with Ni-rich cathodes (e.g., NCM811) highlight reduced electrolyte decomposition at high voltages .
Q. How can researchers resolve contradictions in reported physicochemical properties, such as boiling point variations?
Discrepancies in boiling points (e.g., 80°C at 41 mmHg vs. 124°C at 760 mmHg ) arise from measurement conditions. Methodological standardization is critical:
Q. What strategies optimize the copolymerization of this compound in epoxy resins for surface coatings?
- Monomer Ratios : Balancing with bisphenol-A diglycidyl ether (BADGE) to achieve 10–20% fluorinated content enhances hydrophobicity (contact angle >110°) without compromising mechanical strength .
- Curing Agents : Anhydrides (e.g., methylhexahydrophthalic anhydride) improve crosslinking efficiency at 120–150°C .
- Post-Polymerization Analysis : XPS confirms surface enrichment of fluorine (F 1s peak at 688 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
